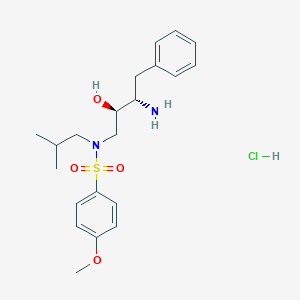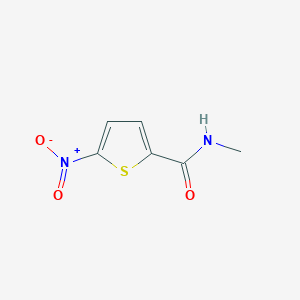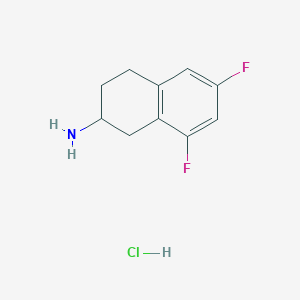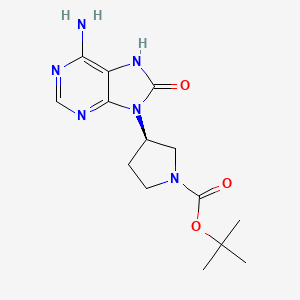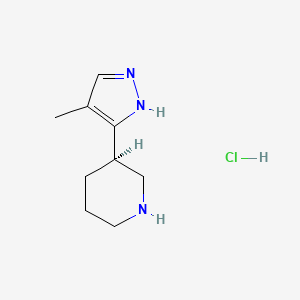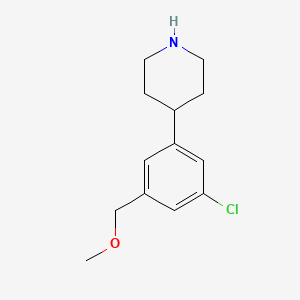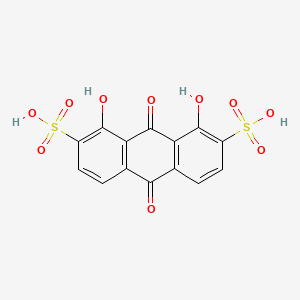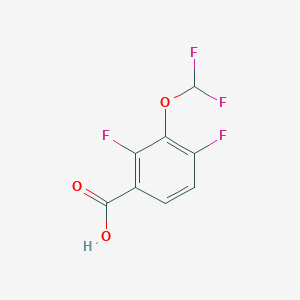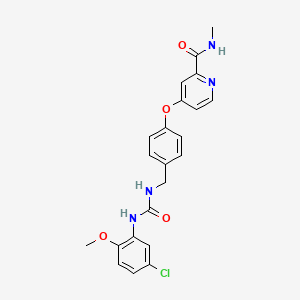
4-(4-((3-(5-chloro-2-methoxyphenyl)ureido)methyl)phenoxy)-N-methylpicolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-((3-(5-chloro-2-methoxyphenyl)ureido)methyl)phenoxy)-N-methylpicolinamide is a complex organic compound with a molecular formula of C16H16ClN3O4 This compound is notable for its unique structure, which includes a picolinamide moiety linked to a chlorinated methoxyphenylurea group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((3-(5-chloro-2-methoxyphenyl)ureido)methyl)phenoxy)-N-methylpicolinamide typically involves multiple steps. One common approach starts with the preparation of the intermediate 5-chloro-2-methoxyaniline, which is then reacted with isocyanates to form the corresponding urea derivative. This intermediate is further reacted with picolinamide derivatives under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as chloroform or dichloromethane, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-((3-(5-chloro-2-methoxyphenyl)ureido)methyl)phenoxy)-N-methylpicolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
4-(4-((3-(5-chloro-2-methoxyphenyl)ureido)methyl)phenoxy)-N-methylpicolinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings
Wirkmechanismus
The mechanism of action of 4-(4-((3-(5-chloro-2-methoxyphenyl)ureido)methyl)phenoxy)-N-methylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction cascades and gene expression regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl N-methylcarbamate
- 4-((3-(5-chloro-2-methoxyphenyl)ureido)methyl)benzoic acid
- N-(5-chloro-2-hydroxyphenyl)urea derivatives
Uniqueness
Compared to similar compounds, 4-(4-((3-(5-chloro-2-methoxyphenyl)ureido)methyl)phenoxy)-N-methylpicolinamide stands out due to its picolinamide moiety, which imparts unique chemical and biological properties. This structural feature enhances its binding affinity to specific molecular targets, making it a valuable compound in various research applications .
Eigenschaften
Molekularformel |
C22H21ClN4O4 |
|---|---|
Molekulargewicht |
440.9 g/mol |
IUPAC-Name |
4-[4-[[(5-chloro-2-methoxyphenyl)carbamoylamino]methyl]phenoxy]-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C22H21ClN4O4/c1-24-21(28)19-12-17(9-10-25-19)31-16-6-3-14(4-7-16)13-26-22(29)27-18-11-15(23)5-8-20(18)30-2/h3-12H,13H2,1-2H3,(H,24,28)(H2,26,27,29) |
InChI-Schlüssel |
CEDLUALYYLNBRI-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)CNC(=O)NC3=C(C=CC(=C3)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 3-iodo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate](/img/structure/B14033230.png)
